DV-7028

Description

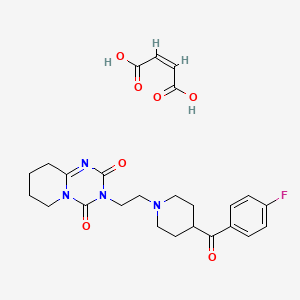

Structure

2D Structure

Properties

CAS No. |

133364-63-3 |

|---|---|

Molecular Formula |

C25H29FN4O7 |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |

InChI |

InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

GVSYIVYQDRVBAL-BTJKTKAUSA-N |

SMILES |

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |

Synonyms |

3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate DV 7028 DV-7028 |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of Dv 7028

Selective 5-HT2A Receptor Antagonism by DV-7028

This compound demonstrates a high affinity and selectivity for the 5-HT2A receptor. As an antagonist, it binds to the receptor but does not elicit the conformational change necessary for receptor activation. Instead, it effectively blocks the binding of the endogenous agonist, serotonin (B10506) (5-HT), and other agonists, thereby inhibiting their downstream effects. nih.govnih.gov This antagonistic activity has been quantified in various experimental models, providing a clear picture of its potency.

The antagonistic properties of this compound are evident in its ability to inhibit physiological responses mediated by 5-HT2A receptor activation. For instance, in studies involving washed platelets, this compound dose-dependently inhibited the collagen-induced secretion of serotonin. nih.gov Furthermore, it diminished serotonin-induced platelet aggregation in the presence of a sensitizing amount of ADP. nih.gov However, it did not affect the uptake of serotonin into platelets, indicating its specificity for the receptor-mediated signaling pathway. nih.gov

G-Protein Coupled Receptor Signaling Modulation by this compound

The 5-HT2A receptor is a member of the G-protein coupled receptor (GPCR) superfamily. nih.gov Specifically, it couples to the Gq/11 family of G-proteins. nih.gov Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

As an antagonist, this compound blocks the initiation of this signaling cascade by preventing the agonist-induced conformational change in the 5-HT2A receptor. By occupying the receptor's binding site, this compound effectively uncouples the receptor from the Gq/11 protein, thereby inhibiting the production of IP3 and DAG and the subsequent downstream signaling events. While the direct effects of this compound on G-protein coupling have not been explicitly detailed in available research, its potent antagonism of 5-HT2A receptor-mediated physiological responses strongly supports this mechanism of action.

Serotonin-Induced Pressor Effect Modulation in Rat Cardiovascular System by this compound

One of the most well-documented effects of this compound is its ability to modulate the pressor (blood pressure-increasing) effects of serotonin in the rat cardiovascular system. nih.gov Serotonin, acting on 5-HT2A receptors in vascular smooth muscle, induces vasoconstriction, leading to an increase in blood pressure. This compound has been shown to potently and dose-dependently inhibit this effect. nih.gov

In studies with pithed rats, where the central nervous system's influence on blood pressure is removed, serotonin administration caused a dose-dependent increase in blood pressure. nih.gov this compound effectively inhibited these pressor effects. nih.gov In isolated perfused rat hindlegs, this compound strongly inhibited the pressor effects of serotonin with an IC50 value of 0.032 ± 0.004 µM. nih.gov Furthermore, in the rat perfused tail artery, this compound caused a concentration-dependent, parallel rightward shift of the concentration-response curve to serotonin, with a pA2 value of 7.92, which is characteristic of a competitive antagonist. nih.gov

Interestingly, at higher doses, this compound itself can cause hypotension and bradycardia (a decrease in blood pressure and heart rate, respectively) through a mechanism that is not yet fully understood. nih.gov

Beta-Arrestin Pathway Considerations in 5-HT2A Receptor Antagonism

In addition to G-protein signaling, GPCRs like the 5-HT2A receptor can also signal through a pathway involving proteins called β-arrestins. plos.org Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. This binding serves two main functions: it desensitizes the G-protein signaling by sterically hindering the G-protein from coupling to the receptor, and it can initiate a separate wave of signaling by acting as a scaffold for other signaling proteins.

Preclinical Efficacy Studies of Dv 7028 in Cardiovascular Models

Inhibition of Arterial Thrombosis Development by DV-7028 in Rodent Models

Research conducted in rodent models has been pivotal in elucidating the antithrombotic effects of this compound, demonstrating a selective efficacy in arterial versus venous thrombosis.

Effects of this compound on Thrombus Formation Dynamics

Studies in rat models of arterial thrombosis have shown that this compound effectively inhibits the formation of thrombi. nih.gov In a model of coronary thrombosis in dogs, intravenous administration of this compound resulted in a significant reduction in the formation of coronary thrombi by 51%. nih.gov This inhibitory effect on thrombus development underscores the potential of this compound in preventing arterial occlusive events.

Table 1: Effect of this compound on Arterial Thrombosis

| Animal Model | Thrombosis Induction Method | Effect of this compound | Percentage Reduction in Thrombus Formation |

|---|

Specificity of this compound's Action to Arterial Thrombosis over Venous Thrombosis

A key finding from preclinical research is the specificity of this compound's antithrombotic activity. In rat models, while this compound demonstrated clear inhibition of thrombus formation in arterial thrombosis, it was found to be completely ineffective in preventing venous thrombosis. nih.gov This selectivity suggests that the mechanism of action of this compound is more relevant to the pathological processes underlying arterial thrombosis, which are typically platelet-rich, as opposed to venous thrombi, which are more fibrin-rich.

Modulation of Platelet Function by this compound

This compound has been shown to modulate platelet function by selectively inhibiting certain pathways of platelet aggregation. This targeted action contributes to its antithrombotic effects.

Inhibition of Collagen-Induced Platelet Aggregation by this compound

This compound has demonstrated inhibitory effects on platelet aggregation induced by collagen. nih.gov In studies using both whole blood and platelet-rich plasma (PRP) from rats, administration of this compound led to a reduction in collagen-stimulated platelet aggregation. nih.gov This suggests that this compound interferes with the signaling pathways initiated by the interaction of platelets with collagen, a key event in the initiation of arterial thrombosis.

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation

| Preparation | Agonist | Effect of this compound | Quantitative Data |

|---|---|---|---|

| Rat Whole Blood | Collagen | Inhibition | Specific percentage inhibition data not available in public literature. |

Attenuation of Serotonin-Induced Platelet Aggregation by this compound

The compound has also been found to diminish serotonin-induced platelet aggregation in rats. nih.gov This effect was observed in the presence of a sub-aggregating amount of ADP, which sensitizes the platelets to the action of serotonin (B10506). nih.gov As a selective 5-HT2A receptor antagonist, the ability of this compound to attenuate serotonin-induced aggregation is consistent with its primary mechanism of action. nih.gov

Table 3: Effect of this compound on Serotonin-Induced Platelet Aggregation

| Preparation | Agonist Combination | Effect of this compound | Quantitative Data |

|---|

Selectivity in ADP-Induced Platelet Aggregation by this compound

In contrast to its effects on collagen and serotonin-induced aggregation, this compound did not modify platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) in platelet-rich plasma. nih.gov This selectivity indicates that this compound does not interfere with the P2Y1 and P2Y12 receptor pathways that are central to ADP-mediated platelet activation. This specific mode of action distinguishes it from broader antiplatelet agents.

Table 4: Effect of this compound on ADP-Induced Platelet Aggregation

| Preparation | Agonist | Effect of this compound |

|---|

Coronary Thrombus Formation in Large Animal Models: Efficacy of this compound

Studies in canine models have demonstrated the significant role of the neurotransmitter 5-HT, released from activated platelets, in the formation of intracoronary thrombi. nih.gov The efficacy of this compound in preventing the formation of these thrombi has been a key area of investigation.

In experimental models designed to induce coronary thrombus formation in dogs, this compound has shown a significant capacity to mitigate the associated reduction in coronary blood flow. nih.gov Canine coronary thrombi were experimentally induced by placing a collagen-filled catheter into a partially occluded and endothelial-injured left anterior descending coronary artery. nih.gov

The administration of this compound resulted in a significant attenuation of the decrease in coronary blood flow that is typically observed in such models. nih.gov Research established a significant correlation between the weight of the thrombus and the extent of the decrease in coronary blood flow. nih.gov Specifically, this compound was found to reduce the formation of coronary thrombi by 51%, which in turn lessened the negative impact on blood flow. nih.gov These effects were observed without any significant impact on systemic blood pressure or heart rate. nih.gov

Comparative studies have been conducted to evaluate the antithrombotic efficacy of this compound relative to aspirin (B1665792), a standard antiplatelet agent. In a canine model of coronary thrombus formation, the effects of this compound were compared with those of aspirin. nih.gov

The results of these studies indicated that this compound had a superior inhibitory effect on coronary thrombus formation compared to aspirin. nih.gov While this compound significantly reduced the formation of coronary thrombi, aspirin was found to be ineffective in preventing their formation in the same experimental model. nih.gov This suggests that 5-HT plays a crucial role in platelet-mediated thrombosis and that targeting the 5-HT2 receptor with an antagonist like this compound is a more effective strategy than the mechanism of action of aspirin in this context. nih.gov

Comparative Efficacy of this compound vs. Aspirin on Coronary Thrombus Formation

| Compound | Effect on Coronary Thrombus Formation |

|---|---|

| This compound | Significantly reduced thrombus formation by 51% nih.gov |

| Aspirin | Failed to prevent thrombus formation nih.gov |

Inhibition of Cyclic Flow Reductions by this compound in Experimental Coronary Artery Models

Cyclic flow reductions (CFRs) in stenosed and endothelial-injured coronary arteries are indicative of recurrent platelet aggregation and thrombus formation, leading to transient episodes of reduced blood flow. The efficacy of this compound in inhibiting these CFRs has been investigated in anesthetized open-chest beagle dogs. nih.govoup.com

In these models, this compound was shown to reduce the frequency of CFRs by 77% and improve the nadir of coronary blood flow velocity, which is a measure of the severity of the flow reductions. nih.govoup.com

A significant finding from preclinical studies is the ability of this compound to inhibit CFRs that are resistant to aspirin. nih.govoup.com In experimental setups where aspirin alone only attenuated the CFRs, the subsequent administration of this compound demonstrated a marked improvement. nih.govoup.com

Specifically, in animals that had already received aspirin, the addition of this compound completely abolished the remaining CFRs in three out of four animals studied. nih.govoup.com This suggests that this compound acts on pathways of platelet aggregation and thrombus formation that are not fully addressed by aspirin's mechanism of action.

The combined efficacy of this compound with the anticoagulant heparin has also been evaluated in the context of acute coronary stenosis. nih.govoup.com In canine models, heparin alone was found to inhibit CFRs in only one out of five animals. nih.govoup.com

However, the addition of this compound to the treatment regimen in the remaining four animals where heparin was ineffective resulted in the abolishment of the CFRs. nih.govoup.com When this compound was administered in combination with either aspirin or heparin, the coronary blood flow that was previously characterized by cyclical reductions returned to the baseline level. nih.govoup.com These findings indicate that a combined regimen of this compound and heparin is more effective in treating acute coronary stenosis than the use of heparin alone. nih.govoup.com

Efficacy of this compound in Overcoming Drug-Resistant Cyclic Flow Reductions

| Initial Treatment | Outcome of Initial Treatment | Subsequent this compound Treatment |

|---|---|---|

| Aspirin | Attenuated but did not eliminate CFRs nih.govoup.com | Completely abolished remaining CFRs in 3 of 4 animals nih.govoup.com |

| Heparin | Inhibited CFRs in only 1 of 5 animals nih.govoup.com | Abolished remaining CFRs in the other 4 animals nih.govoup.com |

Biochemical and Cellular Mechanisms of Dv 7028 Action

Inhibition of Collagen-Induced Serotonin (B10506) Secretion from Platelets by DV-7028

This compound demonstrates a significant inhibitory effect on the secretion of serotonin from platelets that have been activated by collagen. Studies using washed platelets prelabelled with 3H-serotonin have shown that this compound inhibits this collagen-induced serotonin secretion in a dose-dependent manner nih.govresearchgate.netrndsystems.comrndsystems.combiocrick.com. Beyond serotonin secretion, this compound also inhibits platelet aggregation. This effect has been observed in both whole blood and platelet-rich plasma (PRP) when aggregation is induced by collagen nih.govresearchgate.net. Furthermore, it diminishes serotonin-induced aggregation of rat platelets, especially in the presence of a sensitizing but non-aggregating amount of ADP nih.govresearchgate.net.

Independence of Serotonin Uptake into Platelets from this compound Action

A key characteristic of this compound's mechanism is its specificity regarding serotonin handling by platelets. While it effectively inhibits serotonin secretion, this compound does not impact the uptake of serotonin into platelets nih.govresearchgate.netrndsystems.comrndsystems.combiocrick.comumb.edu.pl. This indicates that its primary action is on the receptor-mediated effects of serotonin rather than its cellular transport mechanisms.

Serotonin's Role as a Platelet Thrombosis Mediator and this compound's Intervention

Serotonin (5-hydroxytryptamine, 5-HT) is stored in high concentrations within blood platelets and is released upon platelet activation, particularly under conditions of increased shear stress hematologyresjournal.comthieme-connect.comahajournals.orgresearchgate.netmedclinrese.org. Once released, serotonin acts as a potent mediator in thrombus formation. It binds to platelet 5-HT2A receptors, which in turn activates additional platelets, creating a positive feedback loop that promotes the growth of the thrombus hematologyresjournal.commedclinrese.org. This positive feedback mechanism highlights serotonin's significant role as a major agonist in platelet-rich thrombosis thieme-connect.com.

This compound intervenes in this process by acting as a 5-HT2A receptor antagonist. By blocking these receptors, this compound effectively delays the development of arterial thrombosis, as demonstrated in rat models nih.govresearchgate.nethematologyresjournal.commedclinrese.orgjuniperpublishers.com. Its antithrombotic activity is specifically observed in arterial thrombosis models but not in venous thrombosis, suggesting a particular relevance in arterial occlusive diseases where shear stress is a critical factor nih.govresearchgate.net.

Mechanisms of 5-HT2A Antagonism in Diabetes-Associated Thrombosis

The involvement of 5-HT2A receptors in promoting thrombosis is particularly notable in diabetes, a condition frequently associated with severe cardiovascular complications hematologyresjournal.commedclinrese.orgresearchgate.net. In diabetic patients, the activation of 5-HT2A receptors contributes to the prothrombotic state. The mechanism by which 5-HT2A antagonism, such as that exerted by this compound, combats thrombosis in this context involves disrupting the aforementioned serotonin-dependent positive feedback loop hematologyresjournal.commedclinrese.orgjuniperpublishers.comresearchgate.net.

Under conditions of arterial stenosis, where increased shear stress activates platelets and leads to serotonin release, the antagonism of platelet 5-HT2A receptors by compounds like this compound effectively blocks the amplification of platelet activation and subsequent thrombus growth hematologyresjournal.commedclinrese.orgjuniperpublishers.comresearchgate.net. This targeted intervention against the 5-HT2A receptor is considered a promising strategy for managing arterial thrombosis, with the added benefit of not significantly interfering with hemostasis or increasing bleeding risk, as serotonin's role in the formation of hemostatic layers or wound bleeding is limited hematologyresjournal.commedclinrese.orgjuniperpublishers.comresearchgate.net.

Research Methodologies and Investigative Approaches for Dv 7028 and 5 Ht2a Antagonists

In Vitro Assays for 5-HT2A Receptor Binding and Functional Antagonism

Functional antagonism assays are subsequently performed to assess the ability of the compound to inhibit the downstream signaling initiated by receptor activation. For DV-7028, its 5-HT2A receptor antagonistic properties have been demonstrated in isolated rat tissue preparations. In the isolated perfused hindlegs of the rat, this compound strongly inhibited the pressor effects of serotonin (B10506) with a reported IC50 value of 0.032 ± 0.004 microM nih.gov. Furthermore, in the rat perfused tail artery, this compound caused a concentration-dependent, parallel shift to the right of the concentration-response curve for serotonin's pressor effect, yielding a pA2 value of 7.92 with a slope of 0.94 nih.gov. This pA2 value is a measure of the antagonist's potency, with a higher value indicating greater potency.

Table 1: Functional Antagonism of this compound in Isolated Rat Tissues

| Preparation | Parameter | Value |

|---|---|---|

| Isolated Perfused Rat Hindlegs | IC50 (vs. Serotonin) | 0.032 ± 0.004 µM |

| Rat Perfused Tail Artery | pA2 | 7.92 |

| Rat Perfused Tail Artery | Slope | 0.94 |

These data confirm that this compound effectively antagonizes the physiological effects of serotonin mediated by 5-HT2A receptors in the cardiovascular system nih.govnih.gov.

Ex Vivo Platelet Aggregation and Secretion Studies with this compound

Given the significant role of 5-HT2A receptors in platelet activation, ex vivo studies on platelet aggregation and secretion are critical in evaluating the antithrombotic potential of antagonists like this compound. These studies utilize blood samples to assess the compound's effect on platelet function outside the organism.

Research has shown that this compound inhibits platelet aggregation in whole blood and platelet-rich plasma (PRP) induced by collagen nih.gov. It also diminished serotonin-induced aggregation of rat platelets when a non-aggregating amount of ADP was present to sensitize the platelets nih.gov. However, this compound did not affect platelet aggregation in PRP when induced by ADP alone nih.gov.

In studies with washed platelets pre-labeled with 3H-serotonin, this compound demonstrated a dose-dependent inhibition of collagen-induced serotonin secretion nih.gov. Importantly, the uptake of serotonin into platelets was not affected by this compound, indicating that its mechanism of action is specific to the antagonism of the 5-HT2A receptor and not due to interference with the serotonin transporter nih.gov.

Table 2: Effect of this compound on Ex Vivo Platelet Function

| Assay | Inducer | Effect of this compound |

|---|---|---|

| Platelet Aggregation (Whole Blood) | Collagen | Inhibition |

| Platelet Aggregation (PRP) | Collagen | Inhibition |

| Platelet Aggregation (PRP) | Serotonin + ADP (sub-threshold) | Diminished Aggregation |

| Platelet Aggregation (PRP) | ADP | No Modification |

| Serotonin Secretion (Washed Platelets) | Collagen | Dose-dependent Inhibition |

| Serotonin Uptake (Washed Platelets) | - | No Effect |

Experimental Animal Models for Arterial and Coronary Thrombosis Research

To investigate the in vivo efficacy of 5-HT2A antagonists, various experimental animal models of thrombosis are employed. These models are essential for understanding the compound's therapeutic potential in a physiological setting.

This compound has been shown to inhibit thrombus formation in a rat model of arterial thrombosis nih.gov. Notably, it was completely ineffective in a rat model of venous thrombosis, highlighting the differential roles of serotonin in arterial versus venous thrombus formation nih.gov. This finding underscores the importance of serotonin as a mediator of platelet-rich arterial thrombosis nih.gov.

In a canine model of coronary thrombosis, where thrombi were induced by inserting a collagen-filled catheter into the left anterior descending coronary artery, intravenous administration of this compound significantly reduced the formation of coronary thrombi by 51% nih.gov. This was accompanied by an attenuation of the decrease in coronary blood flow, without significant effects on systemic blood pressure or heart rate nih.gov. In this model, the inhibitory effect of this compound on coronary thrombus formation was found to be superior to that of aspirin (B1665792) nih.gov. Another study in dogs showed that this compound reduced the frequency of cyclic flow reductions by 77%, indicating its potential to stabilize blood flow in stenosed and damaged coronary arteries medchemexpress.com.

Advanced Computational Approaches in 5-HT2A Antagonist Research (e.g., Molecular Docking, Systems Pharmacology)

Advanced computational methods are increasingly utilized in the research and development of 5-HT2A antagonists to understand their mechanism of action at a molecular level and to guide the design of novel compounds. While specific computational studies on this compound are not widely published, the general approaches are highly relevant.

Molecular Docking simulations are used to predict the binding orientation of a ligand to its target receptor. For 5-HT2A antagonists, docking studies help to elucidate the key interactions between the antagonist and the amino acid residues within the receptor's binding pocket researchgate.net. These studies can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for high-affinity binding researchgate.net. By comparing the docking poses of different antagonists, researchers can understand the structural basis for their varying affinities and selectivities tandfonline.com.

Biochemical Pathway Analysis in the Context of 5-HT2A Receptor Signaling

Understanding the biochemical pathways downstream of the 5-HT2A receptor is essential for comprehending the full spectrum of effects of an antagonist like this compound. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Activation of the 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, an antagonist like this compound would be expected to inhibit this signaling cascade.

Furthermore, 5-HT2A receptor activation can also stimulate other signaling pathways, such as the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid, and can influence the activity of mitogen-activated protein kinases (MAPKs) like ERK1/2 researchgate.net. Biochemical pathway analysis in the presence of a 5-HT2A antagonist would involve measuring the levels of these second messengers and the phosphorylation status of downstream kinases to confirm the blockade of these pathways. While specific studies detailing the effects of this compound on these intracellular signaling molecules are not available, its demonstrated functional antagonism in tissue and platelet preparations strongly suggests that it effectively inhibits these downstream events.

Future Directions and Broader Academic Implications of Dv 7028 Research

Exploration of Unconventional Therapeutic Avenues for 5-HT2A Antagonists

The widespread distribution of 5-HT2A receptors throughout the body points to the potential for 5-HT2A antagonists, such as DV-7028, to be repurposed for a variety of unconventional therapeutic applications beyond their established role in thrombosis and neuropsychiatry.

Neuropsychiatric and Neurological Disorders: 5-HT2A receptor antagonists are well-established in the treatment of neuropsychiatric conditions like schizophrenia and depression frontiersin.org. Future research could explore the utility of this compound in these areas. Furthermore, emerging evidence suggests a role for 5-HT2A antagonists in managing sleep disorders and migraines frontiersin.org. In the realm of neurodegenerative diseases, these antagonists have shown promise in alleviating motor impairments in models of Parkinson's disease and psychosis in Alzheimer's disease northeastern.eduarxiv.orgthoracickey.com.

Inflammatory Conditions and Fibrosis: Recent studies have highlighted the anti-inflammatory and anti-fibrotic properties of 5-HT2A receptor antagonism. For instance, the 5-HT2A antagonist ketanserin has been shown to reduce renal fibrosis and inflammation in a preclinical model of chronic kidney disease nih.gov. This opens up the possibility of investigating this compound for its potential therapeutic effects in various inflammatory and fibrotic conditions.

Oncology: Intriguing research has implicated the serotonin (B10506) system in cancer progression. Studies have shown that 5-HT2A receptor antagonists can target breast tumor-initiating cells and may play a role in preventing photocarcinogenesis by regulating DNA repair and reducing UV-induced reactive oxygen species nygen.ionih.gov. These findings warrant further investigation into the potential application of this compound in oncology.

| Therapeutic Area | Potential Application | Underlying Rationale |

|---|---|---|

| Neuropsychiatry | Treatment of schizophrenia, depression, anxiety, and sleep disorders | Modulation of serotonin signaling pathways in the central nervous system frontiersin.org |

| Neurology | Management of migraines and symptoms of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) | Modulation of serotonin-mediated vasoconstriction and inflammation; alleviation of motor deficits and psychosis frontiersin.orgnortheastern.eduarxiv.orgthoracickey.com |

| Inflammatory Diseases | Treatment of chronic kidney disease and other inflammatory conditions | Anti-inflammatory and anti-fibrotic effects nih.gov |

| Oncology | Targeting tumor-initiating cells and prevention of photocarcinogenesis | Involvement of serotonin in tumor development and regulation of DNA repair nygen.ionih.gov |

Advanced Structure-Activity Relationship Studies for Optimized 5-HT2A Antagonists

To enhance the therapeutic potential of 5-HT2A antagonists like this compound, advanced structure-activity relationship (SAR) studies are crucial. These studies aim to elucidate the precise molecular interactions between the antagonist and the receptor, guiding the design of new compounds with improved affinity, selectivity, and pharmacokinetic properties.

Computational and In Silico Approaches: Modern drug design heavily relies on computational methods. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, pharmacophore analysis, molecular docking, and molecular dynamics simulations are employed to identify the key structural features necessary for potent 5-HT2A antagonism frontiersin.orgdrugtargetreview.com. These in silico methods can predict the binding modes of ligands and guide the synthesis of optimized derivatives drugtargetreview.comresearchgate.net.

Pharmacophore Refinement: Pharmacophore models for 5-HT2A antagonists typically include two aromatic or hydrophobic regions and a basic amine nygen.io. However, recent research suggests that these models may need revision, as compounds lacking some of these features have shown significant antagonist activity nygen.io. Further studies are needed to refine these models to better predict the activity of diverse chemical scaffolds.

Design of Novel Ligands: Advanced SAR studies can inform the rational design of novel 5-HT2A antagonists with unique properties. For example, the development of bivalent ligands, where two pharmacophores are linked together, can be used to probe the function of 5-HT2A receptor homodimers northeastern.edu. Additionally, exploring non-basic ligands could lead to compounds with improved selectivity and fewer off-target effects nih.gov.

| Structural Feature/Strategy | Importance in SAR | Example/Application |

|---|---|---|

| Arylpiperazine Moiety | Common scaffold in many potent 5-HT2A antagonists, involved in key interactions with the receptor. | Serves as a template for designing new derivatives with modified properties drugtargetreview.com. |

| Hydrogen Bonding and Hydrophobic Interactions | Crucial for stabilizing the ligand-receptor complex and determining binding affinity. | Molecular docking studies can identify key amino acid residues involved in these interactions drugtargetreview.comresearchgate.net. |

| Bivalent Ligands | Can be used to investigate the role of receptor dimerization in signaling and function. | Synthesis of homobivalent ligands based on known antagonists to probe 5-HT2A receptor homodimers northeastern.edu. |

| Non-Basic Ligands | May offer improved selectivity by avoiding interactions with the highly conserved aspartate residue in the orthosteric binding pocket of aminergic receptors. | Design of antagonists lacking a basic amine to reduce off-target binding nih.gov. |

Development of Refined Preclinical Models for Thrombotic Disease Research

To better predict the clinical efficacy and safety of antithrombotic agents like this compound, it is imperative to develop and utilize refined preclinical models that more accurately recapitulate human thrombotic diseases.

Humanized Animal Models: A significant advancement in preclinical thrombosis research is the development of "humanized" mouse models. These models are genetically modified to express human-specific components of the coagulation or platelet systems, making them more predictive of the effects of antiplatelet agents in humans frontiersin.orgnortheastern.edunygen.ionashbio.com. Testing this compound in such models would provide more clinically relevant data on its antithrombotic potential.

Microfluidic "Thrombosis-on-a-Chip" Models: In vitro models using microfluidic devices, often referred to as "thrombosis-on-a-chip," offer a powerful platform for studying thrombus formation under physiologically relevant flow conditions nih.govnih.govdrugtargetreview.comresearchgate.netresearchgate.net. These systems allow for the use of human blood, enabling the investigation of patient-specific responses to antithrombotic drugs and the detailed analysis of thrombus formation in real-time researchgate.netresearchgate.net.

Advanced In Vivo Imaging: Novel imaging techniques, such as intravital microscopy, positron emission tomography (PET), and single-photon emission computed tomography (SPECT), have revolutionized the study of thrombosis in living animals researchgate.netnih.govresearchgate.net. These methods allow for the real-time, quantitative assessment of thrombus formation, growth, and dissolution, providing dynamic insights into the efficacy of antithrombotic therapies nih.govresearchgate.net.

| Model Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Animal Models (e.g., rat, dog) | In vivo assessment of thrombosis and hemostasis. | Provides systemic physiological context. | Species differences in coagulation and platelet function can limit clinical translatability. |

| Humanized Mouse Models | Express human coagulation factors or platelet receptors. | More predictive of human response to antiplatelet drugs frontiersin.orgnortheastern.edunygen.ionashbio.com. | Complex and costly to develop and maintain. |

| Microfluidic Devices | In vitro models with controlled flow dynamics, often using human blood. | High-throughput screening, patient-specific analysis, reduced animal use nih.govnih.govdrugtargetreview.comresearchgate.netresearchgate.net. | Lack of systemic physiological context and interaction with other organ systems. |

| Advanced In Vivo Imaging | Real-time visualization and quantification of thrombus dynamics in living animals. | Provides dynamic and mechanistic insights into drug action researchgate.netnih.govresearchgate.net. | Technically demanding and may require specialized equipment. |

Integration of Systems Biology for a Comprehensive Understanding of this compound's Biological Effects

A systems biology approach, which integrates multi-omics data to model complex biological systems, offers a powerful framework for gaining a holistic understanding of the biological effects of this compound.

Multi-Omics Approaches: By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive map of the molecular changes induced by this compound northeastern.edunygen.ionashbio.com. This can help identify not only the intended on-target effects but also potential off-target effects and novel therapeutic opportunities nygen.ionashbio.com.

Network Pharmacology: Network pharmacology aims to understand drug action from a network perspective, analyzing the interactions between drugs, their targets, and the complex network of biological pathways researchgate.net. Applying this approach to this compound could help predict its effects on the entire biological system, identify potential drug-drug interactions, and elucidate the mechanisms underlying its therapeutic efficacy and any adverse effects.

Computational Modeling: Computational models of thrombosis and hemostasis can be used to simulate the effects of antithrombotic drugs in silico arxiv.orgneeveslab.comarxiv.orgnih.govnih.gov. Integrating experimental data from studies of this compound into these models can help to refine our understanding of its mechanism of action and predict its efficacy under different physiological and pathological conditions neeveslab.com.

Q & A

Q. How can researchers optimize the synthesis protocol for DV-7028 to ensure reproducibility?

Methodological Answer:

- Begin by thoroughly documenting reaction conditions (e.g., temperature, catalysts, solvent systems) from existing literature. Use Design of Experiments (DoE) to systematically vary parameters and identify critical factors affecting yield .

- Validate purity at each step using HPLC and NMR, comparing spectral data with published reference standards .

- Include negative controls and replicate experiments to address batch-to-batch variability .

Q. What analytical techniques are most effective for characterizing this compound’s structural stability under varying environmental conditions?

Methodological Answer:

- Combine thermal analysis (TGA/DSC) with spectroscopic methods (FTIR, Raman) to monitor degradation pathways .

- Use accelerated stability studies (e.g., ICH guidelines) to simulate long-term storage conditions. Correlate results with computational models (e.g., molecular dynamics simulations) to predict shelf-life .

Q. How should initial bioactivity screening for this compound be designed to balance specificity and throughput?

Methodological Answer:

- Prioritize high-content screening (e.g., cell-based assays) with orthogonal validation (e.g., SPR for binding affinity). Include dose-response curves and toxicity controls (e.g., IC₅₀ vs. CC₅₀) to distinguish target-specific effects from general cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Perform pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to identify absorption/metabolism gaps. Cross-validate using organ-on-a-chip models or 3D co-cultures to mimic in vivo microenvironments .

- Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish correlation from causation in conflicting datasets .

Q. How can researchers design a mechanistic study to elucidate this compound’s interaction with off-target proteins?

Methodological Answer:

- Use chemoproteomics (e.g., activity-based protein profiling) combined with CRISPR-Cas9 knockouts to map interaction networks .

- Validate findings via isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) to quantify binding constants .

Q. What statistical approaches are recommended for analyzing high-dimensional omics data generated from this compound studies?

Methodological Answer:

Q. How should researchers address reproducibility challenges in this compound’s pharmacological assays?

Methodological Answer:

- Adopt FAIR data principles: Ensure raw data (e.g., microscopy images, flow cytometry files) are Findable, Accessible, Interoperable, and Reusable .

- Implement blind analysis and pre-registration of experimental protocols to minimize bias .

Methodological Frameworks

What criteria define a robust research question for this compound’s mechanism of action?

Methodological Answer:

Q. How can researchers integrate contradictory findings from this compound studies into a cohesive narrative?

Methodological Answer:

- Apply triangulation: Cross-validate results using multiple methodologies (e.g., crystallography for structure, MD simulations for dynamics) .

- Publish negative results and contradictions in dedicated repositories (e.g., Zenodo) to contextualize limitations .

Tables for Reference

| Research Stage | Key Tools/Methods | Evidence Source |

|---|---|---|

| Synthesis Optimization | DoE, HPLC-NMR validation | |

| Mechanistic Studies | Chemoproteomics, ITC/MST | |

| Data Contradiction Analysis | Causal inference, Triangulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.